methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a cyclopropylcarbonyl hydrazinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopropylcarbonyl hydrazinyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-hydroxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H22N4O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-N-(cyclopropanecarbonylamino)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H22N4O5/c1-11(20-21-18(25)12-4-5-12)17-15(10-16(24)28-3)22-23(19(17)26)13-6-8-14(27-2)9-7-13/h6-9,12,22H,4-5,10H2,1-3H3,(H,21,25)/b20-11+ |
InChI Key |
JUMZYIIKHLCVNY-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Canonical SMILES |
CC(=NNC(=O)C1CC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.